2-(4-Chlorophenethyl)pyrrolidine hydrochloride
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Overview
Description
2-(4-Chlorophenethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenethyl)pyrrolidine hydrochloride typically involves the reaction of 4-chlorophenethylamine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(4-Chlorophenethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
2-(4-Chlorophenethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the chlorophenethyl group.
N-Substituted Pyrrolidines: Compounds with different substituents on the nitrogen atom.
Phenethylamines: Compounds with a phenethyl group attached to various functional groups.
Uniqueness
The presence of the chlorophenethyl group in this compound imparts unique chemical and biological properties, distinguishing it from other pyrrolidine derivatives and phenethylamines
Properties
Molecular Formula |
C12H17Cl2N |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12;/h3-4,6-7,12,14H,1-2,5,8-9H2;1H |
InChI Key |
MAYSXCYPVGNXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CCC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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